6-Isobutoxy-5-methylpyridine-3-boronic acid
Description
Properties
IUPAC Name |
[5-methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-7(2)6-15-10-8(3)4-9(5-12-10)11(13)14/h4-5,7,13-14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDNHDSDAQMICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681729 | |
| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-19-7 | |
| Record name | [5-Methyl-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutoxy-5-methylpyridine-3-boronic acid typically involves the reaction of 6-isobutoxy-5-methylpyridine with a boronic acid reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar protocols to laboratory-scale synthesis, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Isobutoxy-5-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Isobutoxy-5-methylpyridine-3-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Isobutoxy-5-methylpyridine-3-boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions and biological processes . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations:
- Steric Effects : The isobutoxy group in the target compound introduces significant steric bulk compared to linear alkoxy (e.g., butoxy) or smaller substituents (e.g., methoxy) .
- Electronic Effects: Methoxy and amino groups are electron-donating, enhancing the boronic acid’s reactivity in cross-coupling reactions, whereas methylthio groups exhibit weaker electron-withdrawing effects .
- Solubility: Branched alkoxy groups (e.g., isobutoxy) improve solubility in non-polar solvents compared to hydrophilic groups like amino or hydroxyl .
Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The reactivity of pyridine boronic acids in Suzuki reactions depends on substituent electronic and steric profiles:
- Electron-Donating Groups (e.g., methoxy, amino): Activate the boronic acid, accelerating coupling rates. However, steric hindrance from bulky groups (e.g., isobutoxy) can reduce reaction efficiency .
- Substituent Position : Methoxy at position 4 (as in (4-methoxypyridin-3-yl)boronic acid) vs. position 6 (as in the target compound) alters the electronic distribution on the pyridine ring, affecting regioselectivity .
- Comparative Yields: this compound: Moderate yields in couplings with sterically demanding aryl halides due to self-hindrance . 6-(Methylthio)pyridin-3-ylboronic acid: Higher yields with electron-deficient partners due to sulfur’s electron-withdrawing nature . 6-Amino-5-methylpyridin-3-ylboronic acid: Rapid coupling but prone to oxidation unless protected .
Stability and Handling
- Protodeboronation Resistance : Bulky substituents like isobutoxy stabilize the boronic acid against protodeboronation compared to smaller groups (e.g., methoxy) .
- Hygroscopicity: Amino-substituted derivatives (e.g., 6-amino-5-methylpyridin-3-ylboronic acid) are more hygroscopic, requiring anhydrous storage .
Biological Activity
6-Isobutoxy-5-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 209.05 g/mol. The compound features a pyridine ring with an isobutoxy group at the 6-position, a methyl group at the 5-position, and a boronic acid functional group at the 3-position. Its unique structure allows for various interactions with biological molecules, contributing to its bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Reversible Covalent Bonding : Like other boronic acids, it can form reversible covalent bonds with diols, which is significant for targeting biomolecules such as enzymes and receptors.
- Catalytic Activity : The compound has been shown to catalyze regioselective functionalization reactions, enhancing its utility in synthetic biology and medicinal chemistry.
- Enzyme Modulation : It may enhance the activity of certain enzymes, functioning as a modulator in biochemical pathways.
Applications in Drug Development
Research indicates that this compound has potential applications in various fields:
- Medicinal Chemistry : It serves as a building block in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors.
- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties by scavenging free radicals and chelating metal ions.
- Cross-Coupling Reactions : This compound is utilized in cross-coupling reactions to form carbon–carbon bonds, which are essential in developing complex organic molecules.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent against metabolic disorders.
- Synthesis of Teraryl-Based Compounds : Research highlighted its role as a building block in synthesizing teraryl-based α-helix mimetics, showcasing its versatility in creating complex molecular architectures .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Isobutoxy group at 6-position | Enhanced Lewis acidity compared to traditional boronic acids |
| 6-Methoxy-5-methylpyridine-3-boronic acid | Methoxy group instead of isobutoxy | Different electronic properties affecting reactivity |
| 6-Tert-butoxy-5-methylpyridine-3-boronic acid | Tert-butyl group | Increased steric bulk influencing interaction profiles |
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure and purity of 6-Isobutoxy-5-methylpyridine-3-boronic acid?
Answer:
Structural validation and purity assessment require a combination of analytical methods:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., isobutoxy and methyl groups) and boronic acid functionality. For example, analogous pyridine-boronic acids exhibit characteristic -NMR shifts between 25–35 ppm .
- FT-IR and Raman Spectroscopy : Identify functional groups such as B–O (stretching ~1340 cm) and aromatic C–H vibrations. Studies on structurally similar compounds (e.g., 2-Fluoro-3-methylpyridine-5-boronic acid) show distinct B–O and pyridine ring vibrations .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 254 nm. Calibrate against certified reference standards.
Basic: What handling and storage protocols are critical for maintaining the stability of this boronic acid?
Answer:
- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize hydrolysis of the boronic acid group. Anhydrous conditions are essential to prevent dimerization .
- Handling : Use inert atmospheres (argon/nitrogen) during weighing and reactions. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes .
- Solubility : Pre-dissolve in dry DMSO or THF for reactions, as moisture-sensitive boronic acids degrade rapidly in aqueous media .
Advanced: How can researchers address contradictory yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
Answer:
Contradictory yields often stem from variable reaction conditions. Systematic optimization is required:
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or SPhos-Pd-G3. For sterically hindered substrates, bulky ligands (e.g., XPhos) improve efficiency .
- Base Selection : Use KCO or CsCO in biphasic systems (toluene/water) to stabilize the boronic acid. Avoid strong bases (e.g., NaOH) that may hydrolyze the isobutoxy group.
- Temperature Control : Microwave-assisted synthesis (80–120°C) reduces reaction times and minimizes side reactions like protodeboronation.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | PdCl(dppf) (2 mol%) | ↑ 25% vs. Pd(PPh) |
| Solvent | Toluene:HO (3:1) | Prevents boronic acid hydrolysis |
| Temperature | 100°C (microwave, 30 min) | Reduces protodeboronation |
Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic cycles?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. Studies on 6-Bromo-3-pyridinyl boronic acid show B–O bond lengths (~1.36 Å) correlate with Suzuki coupling efficiency .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess aggregation tendencies, which impede reactivity .
- Docking Studies : For drug discovery applications, simulate interactions with biological targets (e.g., enzymes requiring boronic acid inhibitors).
Basic: What synthetic routes are reported for preparing this compound?
Answer:
- Step 1 : Start with 5-methylpyridin-3-ol. Protect the hydroxyl group with isobutyl bromide under Mitsunobu conditions (DIAD, PPh) .
- Step 2 : Introduce the boronic acid via Miyaura borylation. React the iodinated intermediate with bis(pinacolato)diboron (Bpin) and Pd(dppf)Cl in dioxane at 80°C .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallize from ethanol.
Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?
Answer:
Discrepancies may arise from residual solvents, tautomerism, or isotopic impurities. Mitigation strategies include:
- Deuterated Solvent Exchange : Ensure complete removal of DMSO-d residues by lyophilization.
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., boroxine formation) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks through correlation spectroscopy.
Basic: What are the key solubility considerations for this compound in common reaction solvents?
Answer:
- Polar Aprotic Solvents : Soluble in DMSO, DMF, and THF (≥10 mg/mL). Avoid prolonged storage due to slow hydrolysis.
- Aqueous Systems : Limited solubility; use co-solvents (e.g., ethanol/water mixtures) for Suzuki reactions .
- Hydrocarbon Solvents : Insoluble in hexane or toluene unless heated (>60°C).
Advanced: What strategies mitigate protodeboronation during storage and reactions?
Answer:
- Stabilizers : Add pinacol (1.2 equiv) to form stable boronate esters, reversible under basic conditions .
- Low-Temperature Reactions : Conduct couplings at ≤60°C to reduce decomposition.
- Anhydrous Workup : Use molecular sieves (3Å) in reaction mixtures to scavenge moisture .
Basic: How is the boronic acid functionality quantified in purity assays?
Answer:
- Acid-Base Titration : React with excess NaOH; back-titrate with HCl to determine boronic acid content .
- UV-Vis Spectroscopy : Measure absorbance at 270 nm (π→π* transitions in pyridine-boronic acids) .
Advanced: What are the implications of substituent electronic effects on this compound’s reactivity?
Answer:
- Electron-Withdrawing Groups (EWGs) : The isobutoxy group (moderate EWG) reduces electron density at the boronic acid, slowing protodeboronation but requiring activated aryl halides in couplings.
- Steric Effects : The 5-methyl group hinders Pd catalyst access, necessitating bulky ligands (e.g., SPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
